molecular formula C10H9BrFNO3 B2400326 [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate CAS No. 474806-63-8

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate

Cat. No.: B2400326
CAS No.: 474806-63-8
M. Wt: 290.088
InChI Key: GCVMSIAMALLUBG-UHFFFAOYSA-N
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Description

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate is an organic compound with the molecular formula C10H9BrFNO3 It is a derivative of aniline, where the aniline ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organolithium compounds. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines or other aromatic compounds.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

Overview

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate is a compound with significant potential across various scientific fields, particularly in organic synthesis, medicinal chemistry, and biological research. Its unique structural features allow it to interact with multiple biological targets, making it a valuable compound for exploring new therapeutic avenues.

Organic Synthesis

  • Building Block : this compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
    • Substitution Reactions : The halogen atoms can be replaced with other functional groups, allowing for the creation of new derivatives.
    • Coupling Reactions : It can be coupled with other aromatic compounds to form novel structures relevant in pharmaceuticals and agrochemicals.

Medicinal Chemistry

  • Drug Development : The compound is being investigated for its potential as a lead compound in drug discovery. Its structural properties suggest possible interactions with biological targets such as enzymes and receptors involved in disease pathways.
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction. This suggests that this compound could be explored further for anticancer properties.

Biological Research

  • Enzyme Interaction Studies : The compound is utilized as a probe to study enzyme interactions due to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. This application is crucial for understanding enzyme mechanisms and developing inhibitors.
  • Neuropharmacology : Research indicates that structurally similar compounds can modulate neurotransmitter systems. Thus, this compound may have implications in treating mood disorders or neurodegenerative diseases.

Case Study 2: Neuropharmacological Effects

In animal models, compounds analogous to this compound have demonstrated the ability to influence serotonin levels, suggesting possible applications in treating mood disorders. Further research is warranted to explore these effects comprehensively.

Mechanism of Action

The mechanism of action of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroaniline: A precursor in the synthesis of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate.

    Ethyl (4-bromo-2-fluorobenzoyl)acetate: A structurally similar compound with different functional groups.

    2-Bromo-4-fluoroanisole: Another halogenated aniline derivative with similar chemical properties

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Biological Activity

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate, also known as BFOPA, is an organic compound with the molecular formula C10H9BrFNO3. It is a derivative of aniline, characterized by the presence of bromine and fluorine substituents on the aromatic ring. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in cancer treatment and as a biological probe.

BFOPA can be synthesized through various methods, including the reaction of 4-bromo-2-fluoroaniline with ethyl 4-methylphenylglyoxylate in the presence of a base such as sodium carbonate. The resulting product can be purified using column chromatography and characterized by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Anticancer Properties

BFOPA has demonstrated significant anticancer activity in various studies. It has been shown to inhibit the proliferation of cancer cells both in vitro and in vivo. For instance, it exhibits potent effects against HeLa cells (cervical cancer) and other cancer cell lines, with reported IC50 values indicating strong cytotoxicity . The mechanism of action involves interference with cellular pathways that regulate cell growth and apoptosis.

Antiviral and Antibacterial Effects

In addition to its anticancer properties, BFOPA has shown antiviral activity against herpes simplex virus (HSV) and antibacterial properties against several bacterial strains. These activities suggest that BFOPA may serve as a lead compound for developing new antiviral and antibacterial agents .

The biological activity of BFOPA is believed to stem from its ability to bind to specific enzymes or receptors, modulating their activity. The exact molecular targets are still under investigation, but studies indicate that it may affect pathways involved in cell signaling and metabolism .

In Vitro Studies

In vitro studies have consistently shown that BFOPA can significantly reduce cell viability in various cancer cell lines. For example, a study reported an IC50 value of 0.025 µM against HeLa cells, indicating high potency .

In Vivo Studies

Animal model studies further support the anticancer potential of BFOPA. In these studies, administration of BFOPA resulted in reduced tumor growth rates compared to control groups, highlighting its potential as a therapeutic agent .

Data Tables

Activity Type Cell Line/Pathogen IC50 Value (µM) Reference
AnticancerHeLa0.025
AntiviralHSVNot specified
AntibacterialVarious strainsNot specified

Properties

IUPAC Name

[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3/c1-6(14)16-5-10(15)13-9-3-2-7(11)4-8(9)12/h2-4H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVMSIAMALLUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoroaniline (9.5 g, 50.0 mmol) in 150 ml dry CHCl3 was added drop wise acetoxyacetyl chloride (7.5 g, 55.0 mmol) under nitrogen. The mixture was stirred at room temperature for 0.5 h, then water was added and the solution was extracted several times with dichloromethane. The combined organic layers were washed with brine, dried over MgSO4 and evaporated, affording 2-(4-bromo-2-fluorophenylamino)-2-oxoethyl acetate (15.2 g) as colorless solid in quantitative yield.
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9.5 g
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7.5 g
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150 mL
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0 (± 1) mol
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